Trimethylolpropane monoallyl ether

Beschreibung

Significance in Contemporary Chemical Science and Engineering

In the realm of chemical science and engineering, TMPME is recognized for its role as a bridge between organic and inorganic chemistry. This capability allows for the creation of hybrid materials with tailored properties. Its application as a crosslinking agent is particularly noteworthy, especially in the formulation of high-performance coatings and resins. specialchem.comperstorp.comwindows.netperstorp.com The presence of the allyl group enables participation in polymerization reactions, which is crucial for producing crosslinked polymers with enhanced mechanical properties and thermal stability. cymitquimica.com

Unique Structural Attributes and Multifunctionality in Research

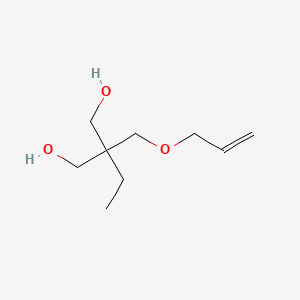

The molecular structure of TMPME, chemically named 2-ethyl-2-[(2-propenyloxy)methyl]-1,3-propanediol, is central to its multifunctionality. It possesses a neopentyl structure with one allyl ether group and two primary hydroxyl groups. This dual functionality allows it to undergo a variety of chemical reactions. The hydroxyl groups can participate in esterification and urethane (B1682113) formations, while the allyl group is available for addition reactions, such as polymerization and thiol-ene reactions. This unique combination makes TMPME a versatile monomer for creating complex polymer architectures.

Overview of Key Research Domains

The research applications of TMPME are diverse and continue to expand. Key domains include:

Polymer Chemistry: TMPME is extensively used as a monomer in the synthesis of polyesters, polyurethanes, and acrylic resins. pcimag.com Its incorporation into polymer backbones introduces reactive sites for crosslinking and further modification.

Coatings and Resins: A primary application of TMPME is in the coatings industry, particularly for automotive finishes and UV-curable coatings. specialchem.comperstorp.comwindows.netperstorp.com It acts as a reactive diluent and crosslinking agent, contributing to the durability, weather resistance, and high gloss of the final product. wikipedia.org

Silicone Chemistry: TMPME facilitates the formation of organosilicon networks, serving as a link between silicone and organic compounds in various applications. windows.net

Advanced Materials: Research is ongoing to explore the use of TMPME in the development of advanced materials, including ion exchange resins and biodegradable polymers. wikipedia.orggoogle.comgoogle.com

Physicochemical Properties of Trimethylolpropane (B17298) Monoallyl Ether

The physical and chemical properties of TMPME are critical for its application in various research and industrial processes.

| Property | Value |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Appearance | Clear, colorless viscous liquid |

| Boiling Point | 160 °C at 33 mmHg chemicalbook.comsigmaaldrich.com |

| Density | 1.01 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.467 chemicalbook.comsigmaaldrich.com |

| CAS Number | 682-11-1 |

Research Findings on Trimethylolpropane Monoallyl Ether

Recent research has further elucidated the utility of TMPME in various applications.

Synthesis and Purity

The synthesis of TMPME typically involves the reaction of trimethylolpropane (TMP) with an allyl halide. google.com A method utilizing a phase transfer catalyst has been developed to improve reaction efficiency and product purity. google.com Commercial grades of TMPME often have a monoallyl ether content of at least 98%, with minor amounts of diallyl and triallyl ether by-products. perstorp.com

Reactivity and Polymerization

Studies have demonstrated that TMPME can be effectively used as a hydroxyl-functional co-monomer in the synthesis of acrylic polyols. pcimag.com Despite the generally lower reactivity of the allyl group in polymerization processes, research has shown that under specific conditions, TMPME can be fully reacted, with no free monomer remaining. pcimag.com The mobility of the hydroxyl groups in the resulting copolymers is comparable to that of standard hydroxyl-functional monomers, making TMPME a viable alternative in these systems. pcimag.com

Applications in Coatings

In the field of coatings, TMPME's role as a crosslinker is well-established. windows.netperstorp.com It can be used in hybrid systems, combining silicone compounds with organic chemicals to achieve desired properties. windows.net For instance, it is used in automotive coatings to enhance crosslinking and in the formulation of high-tech products. specialchem.comwindows.net The use of TMPME in alkyd resins with a copolymer backbone has also been investigated, showing a reduction in viscosity compared to the starting copolymer. pcimag.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDXRPVSAKWYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)COCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052674 | |

| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

682-11-1 | |

| Record name | Trimethylolpropane monoallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane monoallyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-allyloxymethyl-2-ethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE MONOALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112W61CL04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Pathways

Established Synthetic Routes for Trimethylolpropane (B17298) Monoallyl Ether

The synthesis of trimethylolpropane monoallyl ether (TMPME) is predominantly achieved through specific, well-documented pathways. These methods are designed to control the degree of etherification on the parent polyol, trimethylolpropane (TMP).

Etherification of Trimethylolpropane Alkali Metal Salts with Allyl Halides

The most established and industrially significant method for synthesizing TMPME is a variation of the Williamson ether synthesis. This process involves two primary steps: the formation of a trimethylolpropane alkali metal salt, followed by its reaction with an allyl halide.

The reaction typically proceeds as follows:

Formation of the Alkali Metal Salt : Trimethylolpropane is reacted with a strong alkali metal hydroxide (B78521), such as solid sodium hydroxide (NaOH) or potassium hydroxide (KOH). youtube.com This reaction is often carried out in a solvent like butyl ether, which also serves as an azeotropic agent to remove the water formed during the reaction. researchgate.net The deprotonation of one of TMP's hydroxyl groups by the alkali metal hydroxide forms the corresponding alkali metal salt, enhancing its nucleophilicity.

Etherification : The resulting TMP alkali metal salt is then reacted with an allyl halide, most commonly allyl chloride, to form the ether linkage. researchgate.net The reaction is completed through etherification, and the final product is typically purified by vacuum distillation to remove byproducts and unreacted materials. youtube.comresearchgate.net

This method is favored for its efficiency and the ability to control the reaction to favor mono-etherification.

Direct Etherification from Trimethylolpropane with Allyl Alcohol under Acidic Conditions

The direct acid-catalyzed etherification between two primary alcohols, such as trimethylolpropane and allyl alcohol, is not a widely documented or favored route for the synthesis of this compound. General principles of acid-catalyzed ether synthesis suggest that this reaction is most efficient for producing symmetrical ethers from a single primary alcohol or requires one of the alcohols to be tertiary to form a stable carbocation intermediate. youtube.com A reaction between two different primary alcohols under acidic conditions would likely lead to a mixture of products, including the symmetrical ethers of both starting materials (diallyl ether and a TMP-dimer), making it difficult to achieve selective synthesis of the desired monoallyl ether. The literature predominantly points towards the Williamson synthesis route for producing TMPME.

Controlled Reaction Conditions for Selective Monoallylation

Achieving selective monoallylation and avoiding the formation of di- and triallyl ethers is a critical aspect of TMPME synthesis. Control over the reaction is typically managed by several factors:

Stoichiometry : Careful control of the molar ratios of the reactants is essential.

Reaction Medium : The use of butyl ether as both a solvent and an azeotropic dehydrating agent helps to improve reaction efficiency and product purity by continuously removing water. researchgate.net

Reactant Form : Employing solid alkali metal hydroxides (NaOH or KOH) is noted to minimize side reactions. researchgate.net

Catalyst Avoidance : Modern processes often avoid the use of phase transfer catalysts, which can reduce costs, simplify the process, and prevent the catalyst residues that might negatively impact the final product's application, particularly in unsaturated polyester (B1180765) synthesis. youtube.com

A new production process emphasizing these controls results in a total ether content greater than 99%, with a specific composition that includes a high percentage of the desired monoallyl ether. google.com For instance, one process reports a final product composition of approximately 6-14% monoallyl ether, 82-90% diallyl ether, and 3-10% triallyl ether, indicating that while a mixture is formed, the conditions can be tuned to target a specific ether distribution. researchgate.net

Industrial Scale-Up Considerations and Process Optimization

For industrial-scale production, the two-step process involving the alkali metal salt of TMP is considered advantageous. Its suitability for large-scale manufacturing stems from its simple operation, reduced waste generation, and high product stability and reproducibility. The avoidance of phase transfer catalysts and nitrogen protection further reduces complexity and cost.

An alternative method developed for industrial production involves using polyethylene (B3416737) glycol (PEG-6000) as a phase transfer catalyst in a dioxane solvent with solid NaOH. google.com This process is reported to achieve a high yield and purity of the diallyl ether (over 92%), suggesting it can be optimized for different ether products. google.com The process is considered viable for industrialization due to its use of a non-toxic, low-cost catalyst and simple operational steps. google.com

The optimization of these processes focuses on maximizing the yield of the desired ether, minimizing byproducts, and reducing environmental impact and production costs. researchgate.netgoogle.com Key optimization parameters include reaction temperature, reactant molar ratios, and reaction time. google.com

Advanced Chemical Transformations and Derivatives

The unique structure of this compound, featuring both a reactive allyl group and two free hydroxyl groups, makes it a valuable intermediate for further chemical transformations.

Epoxidation for Glycidyl (B131873) Ether Synthesis

A significant derivatization of TMPME is its conversion to the corresponding glycidyl ether through epoxidation. This transformation introduces an epoxy ring, a valuable functional group in polymer chemistry. A notable method for this is a chemo-enzymatic process, which presents a less hazardous alternative to traditional methods that use potentially carcinogenic reagents like epichlorohydrin.

This advanced synthesis involves:

Catalyst : Immobilized lipase (B570770) B from Candida antarctica (Novozym® 435).

Process : The reaction follows a Prileshajev epoxidation mechanism. The lipase catalyzes the in-situ formation of a peracid (e.g., percaprylic acid) from a carboxylic acid and hydrogen peroxide. This peracid then acts as an oxygen transfer agent to epoxidize the double bond of the allyl group in TMPME.

Research has shown that this chemo-enzymatic approach can achieve a maximal epoxide product yield of 77% by optimizing conditions such as temperature, acid concentration, and hydrogen peroxide concentration. It was observed that the formation of the peracid is considerably faster than the subsequent epoxidation step, and the accumulation of the peracid is crucial for driving the reaction forward. This method demonstrates a viable alternative route for producing glycidyl ethers from their corresponding allyl ethers.

Table of Reaction Conditions for TMPME Synthesis

| Method | Reactants | Solvent/Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Trimethylolpropane, Solid NaOH/KOH, Allyl Chloride | Butyl Ether (Solvent and Dehydrating Agent) | Azeotropic dehydration at 93-105°C, followed by etherification at 45-70°C. | , youtube.com |

| Phase Transfer Catalysis | Trimethylolpropane, Solid NaOH, Allyl Chloride | Dioxane (Solvent), PEG-6000 (Catalyst) | Reaction temperature of 75-85°C. | google.com |

Table of Epoxidation Reaction Data

| Parameter | Details | Reference |

|---|---|---|

| Substrate | This compound (TMPME) | |

| Method | Chemo-enzymatic Prileshajev Epoxidation | |

| Catalyst | Immobilized Lipase B from Candida antarctica | |

| Reagents | Caprylic Acid, Hydrogen Peroxide | |

| Maximal Product Yield | 77% |

Esterification Reactions of Hydroxyl Groups

The two primary hydroxyl groups of TMPME can undergo esterification reactions with various carboxylic acids or their derivatives to form the corresponding esters. researchgate.net This reaction allows for the modification of the properties of TMPME, introducing different functional groups and potentially leading to the formation of polyesters or other polymeric materials.

The esterification can be carried out using standard methods, such as the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. youtube.com Alternatively, more reactive acylating agents like acid halides or anhydrides can be used for a faster and often more complete reaction. youtube.com The basic hydrolysis of an ester, known as saponification, can be used to convert the ester back to the carboxylate and the alcohol. youtube.com

Substitution Reactions Involving the Allyl Moiety

The allyl group of TMPME can participate in various substitution reactions. Transition-metal catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve the use of palladium or iridium complexes as catalysts. researchgate.netlibretexts.org

For example, chiral iridium complexes have been shown to catalyze the allylic amination of allylic carbonates, leading to the formation of branched products with high enantioselectivity. libretexts.org The direct reaction of allylic alcohols with a nitrogen source in the presence of a chiral iridium catalyst can also yield allylic amines. libretexts.org These types of reactions are valuable for the synthesis of chiral nitrogen-containing compounds. libretexts.org

Formation of Cyclic Carbonates from Epoxy Derivatives via CO2 Utilization

The epoxide derivative of TMPME can be further functionalized by reacting it with carbon dioxide (CO2) to form a cyclic carbonate. This reaction is an example of CO2 utilization, a key area of green chemistry that aims to convert this greenhouse gas into valuable chemical products. nih.govnih.gov The cycloaddition of CO2 to epoxides is a 100% atom-economical reaction, producing only the desired cyclic carbonate product. nih.govrsc.org

This transformation is typically catalyzed by various systems, including naturally occurring minerals like talc (B1216) in conjunction with a co-catalyst such as n-tetra butyl ammonium (B1175870) bromide (TBAB). nih.gov Such catalytic systems have demonstrated high conversion of epoxides (>90%) and high selectivity for the cyclic carbonate (>90%) under moderate pressure and temperature conditions. nih.gov The resulting cyclic carbonates have applications as polar aprotic solvents, electrolytes in batteries, and as monomers for the synthesis of polycarbonates. nih.gov

Chemical Reactivity, Mechanisms, and Kinetic Studies

Fundamental Reaction Types

The reactivity of TMPE is primarily centered around its alcohol and allyl functionalities. These groups can undergo oxidation, reduction, and hydrolysis under specific conditions.

The two primary hydroxyl groups of trimethylolpropane (B17298) monoallyl ether can be oxidized to form aldehydes or carboxylic acids. The specific product obtained depends on the oxidizing agent and reaction conditions. For instance, oxidation can yield the corresponding aldehydes or carboxylic acids. In a related process, the double bond of the allyl group can be oxidized to an epoxide, typically using a peroxy acid in a chemo-enzymatic process. lu.seresearchgate.netgoogle.com A study on the epoxidation of TMPE using a lipase (B570770) to catalyze the formation of a peracid achieved a maximum product yield of 77% by optimizing temperature and reactant concentrations. researchgate.net It was noted that the formation of the peracid was significantly faster than the subsequent epoxidation step. researchgate.net

Table 1: Examples of Oxidation Reactions of Allyl Ethers

| Reactant | Oxidizing System | Product | Application/Note |

|---|---|---|---|

| Trimethylolpropane monoallyl ether (TMPE) | Lipase, Carboxylic Acid, Hydrogen Peroxide | Epoxidized TMPE | Formation of a glycidyl (B131873) ether as an alternative to using epichlorohydrin. lu.seresearchgate.net |

This table is illustrative and based on reactions of TMPE and related allyl compounds.

The allyl group in this compound is susceptible to reduction reactions. Catalytic hydrogenation is a common method to saturate the carbon-carbon double bond, which would convert the allyl group into a propyl group. This reaction typically utilizes hydrogen gas in the presence of a metal catalyst like palladium or platinum.

The ether linkage in this compound is generally stable but can undergo hydrolysis under certain conditions, particularly in acidic aqueous environments. Polyether-based structures, which contain ether bonds, are noted for their excellent resistance to hydrolysis. mdpi.com However, the presence of an acid catalyst can facilitate the cleavage of the ether bond. This mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the formation of trimethylolpropane and allyl alcohol. The rate of hydrolysis is influenced by factors such as pH and temperature. In many applications, the stability of the ether linkage is a desirable trait. For instance, polyurethane dispersions synthesized with ether units exhibit good hydrolysis resistance. researchgate.net

Polymer Science and Advanced Materials Applications

Building Block for Complex Polymer Architectures

The dual functionality of TMPME, stemming from its hydroxyl and allyl groups, makes it a valuable monomer for constructing sophisticated polymer structures. smolecule.com The hydroxyl groups can participate in reactions like esterification, while the allyl group allows for polymerization and crosslinking, providing a route to create materials with tailored properties. smolecule.comcymitquimica.com

Synthesis of Dendritic and Star-Shaped Polymers

Dendritic polymers, which include dendrimers and hyperbranched polymers, are characterized by their highly branched, tree-like structures that provide unique properties compared to linear polymers. researchgate.net Similarly, star-shaped polymers consist of several linear polymer chains linked to a central core. researchgate.net The trifunctional nature of TMPME makes it a suitable candidate for the synthesis of such complex, non-linear architectures. smolecule.com

While the synthesis of dendrimers often involves a step-wise, generational approach, hyperbranched polymers can be prepared in a more straightforward one-pot synthesis. researchgate.netmdpi.com TMPME can be used in these syntheses, where its three reactive sites (two hydroxyls and one allyl group) allow for the creation of branching points, which are fundamental to the structure of dendritic and star-shaped polymers. The ability to control the architecture of these polymers allows for the fine-tuning of properties like viscosity, solubility, and the density of functional groups. proquest.com For instance, star-shaped polymers are known to have lower solution viscosity and a smaller hydrodynamic radius compared to linear polymers of the same molar mass. proquest.com

Functionalization of Polymer Backbones

Introducing specific functional groups onto a polymer backbone is a key strategy for modifying its properties. TMPME is particularly useful as a hydroxyl-functional monomer for incorporation into polymer backbones, such as vinyl co-polymers. pcimag.com This process allows for the introduction of reactive hydroxyl groups, which can be used for subsequent crosslinking or modification. pcimag.com

In the production of hydroxyl-functional acrylic resins for coatings, TMPME serves as an effective alternative to other hydroxyl-functional monomers. pcimag.com One of the significant advantages of using TMPME is that it consistently yields co-polymers with lower viscosity compared to other options. pcimag.com This is a desirable attribute in coating formulations as it can allow for a higher non-volatile content. pcimag.com Studies have shown that the drying performance of hydroxyl-functional copolymers made with TMPME, when cured with amino resins or isocyanates, is comparable to that of systems using other sophisticated monomers. pcimag.com

Crosslinking Agent in High-Performance Materials

The allyl group in TMPME enables it to act as an effective crosslinking agent. smolecule.com Crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. This network structure significantly enhances the material's properties. mdpi.com The incorporation of a crosslinking agent like TMPME is a primary method to improve a material's resistance to cracking and dissolution in organic solvents. mdpi.com

UV-Curable Coatings and Resins

UV-curable coatings and resins are materials that polymerize and harden rapidly upon exposure to ultraviolet (UV) light. This technology is valued for reducing or eliminating volatile organic compounds (VOCs). bibliotekanauki.pl TMPME can be used as a reactive diluent and crosslinker in these formulations. cymitquimica.compcimag.com

In UV-curable systems, a photoinitiator absorbs UV light and generates reactive species (radicals or cations) that initiate the polymerization of monomers and oligomers in the formulation. The allyl group of TMPME can participate in these radical-initiated polymerization reactions, integrating into the polymer network. smolecule.com Its role as a reactive diluent helps to reduce the viscosity of the formulation without contributing to VOC emissions, as it becomes part of the final cured coating. iaea.org This is particularly beneficial in high-solids formulations where managing viscosity is critical. pcimag.com

Enhancing Mechanical Properties and Durability of Polymer Networks

The formation of a crosslinked network is crucial for improving the mechanical strength and durability of polymers. mdpi.com By creating a three-dimensional structure, crosslinking restricts the movement of polymer chains, which leads to increased hardness, thermal stability, and chemical resistance. cymitquimica.commdpi.com

| Performance of Hydroxyl-Functional Poly(styrene-acrylic) Resins Cured with Melamine (B1676169) Resin |

| Monomer Used |

| TMPME-based resin |

| 2-HEA-based resin |

| 2-HPMA-based resin |

| This table presents illustrative data based on graphical findings in "Trimethylol Propane Monoallyl Ether as Hydroxyl-Functional Co-Monomer," showing TMPME provides the best flexibility-hardness correlation. pcimag.com |

Role in Automotive and Industrial Finishes

TMPME is utilized as a crosslinking agent in high-performance coatings, particularly for automotive and industrial applications. perstorp.comspecialchem.comulprospector.com These finishes demand exceptional durability, chemical resistance, and aesthetic quality. smolecule.com TMPME is incorporated into coating formulations, such as polyurethane and epoxy systems, to help achieve these demanding performance standards. perstorp.com

In the context of automotive coatings, TMPME can be used in formulations that are cured with amino resins (like melamine resins) or polyisocyanates. pcimag.com The hydroxyl groups on the TMPME-functionalized polymer react with these crosslinkers at elevated temperatures to form a durable thermoset network. pcimag.com This crosslinked structure provides the coating with enhanced resistance to environmental factors, scratches, and chemicals, which are critical requirements for automotive finishes. smolecule.com

Polyurethane and Polyester (B1180765) Chemistry

TMPME is utilized in polyurethane and polyester chemistry to impart specific properties such as flexibility, adhesion, and reactivity. Its hydroxyl groups can react with isocyanates or carboxylic acids to become part of the main polymer chain, while the allyl group remains available for subsequent crosslinking reactions, often via free-radical or thiol-ene mechanisms.

Incorporation into Polyurethane Resins for Flexibility and Adhesion

In polyurethane (PU) systems, particularly for coatings, Trimethylolpropane (B17298) monoallyl ether serves as a functional monomer that can enhance key performance characteristics. When used as a co-monomer in the synthesis of hydroxyl-functional acrylic resins for PU coatings, TMPME offers several advantages. pcimag.com Its incorporation leads to co-polymers with lower viscosity compared to those made with other common hydroxyl-functional monomers like 2-hydroxypropyl methacrylate (B99206) (2-HPMA). pcimag.com This reduction in viscosity is attributed to the ethyl group on the TMPME structure, which acts as a "built-in" solvent, shielding the ester groups on the polymer backbone and hindering hydrogen bonding. pcimag.com

This plasticizing effect contributes to improved flexibility in the final cured coating. Research has shown that using TMPME as the hydroxyl-functional monomer can result in an optimal balance between coating hardness and flexibility. pcimag.com Furthermore, the hydroxyl groups of TMPME ensure strong covalent bonding with isocyanate crosslinkers, contributing to excellent adhesion of the resulting polyurethane coating to various substrates. emich.edu The presence of urethane (B1682113) groups in the polymer backbone is known to improve adhesion. emich.edu

Table 1: Comparison of Hydroxyl-Functional Monomers in Styrene-Acrylic Resins

| Property | Monomer: TMPME | Monomer: 2-HPMA |

|---|---|---|

| Viscosity of Resulting Alkyd | Lower | Higher |

| Flexibility-Hardness Correlation | Good | Standard |

| Structural Contributor to Lower Viscosity | Ethyl group | Methyl group |

Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

Growing environmental and safety concerns regarding isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs). nih.govnih.gov A promising route to NIPUs involves the reaction of cyclic carbonates with amines. emich.edu Trimethylolpropane monoallyl ether is a key precursor in an innovative, "green" synthesis pathway for NIPUs suitable for applications like 3D printing. rsc.org

In this process, TMPME is first converted into this compound–cyclic carbonate (TMPME-CC). rsc.org This functionalized monomer then undergoes a ring-opening reaction with a primary diamine to form a diallyl urethane prepolymer. This step effectively creates the characteristic urethane linkages without using isocyanates. rsc.org The final polymer network is then formed through a UV-photoinitiated thiol-ene "click" reaction between the allyl groups of the prepolymer and multifunctional thiol crosslinkers. rsc.org This dual-cure system allows for precise control over the material properties, enabling the creation of NIPUs with tunable rigidity, flexibility, and elasticity. rsc.org

Development of Multifunctional Unsaturated Polyester Polyols

TMPME is an important building block for creating multifunctional unsaturated polyester polyols, which are valuable intermediates in the production of radiation-curable coatings and other advanced materials. rsc.org These polyols combine hydroxyl functionality for reaction with isocyanates and unsaturation (from the allyl group) for UV or peroxide curing. rsc.org

A one-step synthesis method involves the reaction of ε-caprolactone with a multifunctional monomer like TMPME. rsc.org This process yields polycaprolactone (B3415563) polyols with both hydroxyl and allyl functionalities. Similarly, TMPME can be used in the synthesis of highly-branched, allyl ether-functionalized unsaturated polyester resins. google.com These resins are produced by reacting components such as maleic anhydride, phthalic anhydride, various glycols, and TMPME. google.com The resulting polyesters possess hydroxyl groups for further reaction, often with polyisocyanates, and allyl ether groups that can participate in low-temperature curing processes, providing an alternative to traditional formaldehyde-based systems. google.com

Waterborne Polyester Resins with Hydrophilic Functionality

The development of waterborne resins is crucial for reducing the use of volatile organic compounds (VOCs). The hydrophilicity of polyester resins can be enhanced by incorporating functional groups like hydroxyls into the polymer structure. nih.gov The two free hydroxyl groups on the TMPME molecule can increase the polarity of the polyester backbone into which it is incorporated. The introduction of such functional groups is a known strategy to increase the hydrophilicity and degradability of polyesters. nih.gov

Contributions to Silicone Chemistry and Composites

This compound is utilized in silicone chemistry primarily as a crosslinking agent to modify and improve the final properties of silicone-based materials. perstorp.comperstorp.com Its utility stems from the reactivity of its allyl group in common silicone curing reactions.

Improvement of Mechanical Properties in Silicone Formulations

The mechanical properties of silicone elastomers and resins, such as tensile strength and hardness, are heavily dependent on the degree of crosslinking in the polymer network. One of the primary methods for curing or crosslinking silicones is addition curing, a reaction that involves the attachment of silicon-hydride (Si-H) groups across double bonds, such as those found in vinyl or allyl groups. uni-wuppertal.de This reaction is typically catalyzed by platinum complexes. uni-wuppertal.de

This compound, with its terminal allyl group, can be incorporated into silicone formulations to act as a crosslinking site. perstorp.com By introducing TMPME, formulators can increase the crosslink density of the cured silicone network. This process transforms the initial, often liquid or soft, silicone polymers into a robust, three-dimensional structure. This structural reinforcement leads to a significant improvement in the material's mechanical properties. The ability to form stable, covalent crosslinks makes TMPME a valuable additive for enhancing the durability and performance of silicone products used in coatings, sealants, and encapsulants. shinetsusilicone-global.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | TMPME |

| 2-hydroxypropyl methacrylate | 2-HPMA |

| This compound–cyclic carbonate | TMPME-CC |

| ε-caprolactone | - |

| Maleic anhydride | - |

Enhancement of Thermal Stability in Composites

The thermal stability of composites is a critical factor in their performance, especially in applications where they are exposed to elevated temperatures. The use of TMPME as a comonomer or crosslinking agent can contribute to a higher degradation temperature and improved retention of mechanical properties at increased temperatures. This is a result of the robust, three-dimensional network formed during the curing process, which restricts the thermal motion of polymer chains.

Table 1: Research Findings on Thermal Stability Enhancement

| Research Focus | Key Findings | Reference |

| General Material Properties | Exhibits good thermal stability and can improve mechanical properties. | cymitquimica.com |

| Silicone Formulations | Improves mechanical properties and thermal stability in silicone chemistry. |

Specialized Materials and Emerging Applications

The unique chemical structure of this compound opens up possibilities for its use in various specialized and emerging fields, from biomedical devices to advanced functional materials.

The development of biodegradable polymers is a rapidly growing area in the medical field, with applications ranging from tissue engineering to drug delivery systems. mdpi.comresearchgate.netnih.gov These polymers are designed to break down into non-toxic products that can be safely absorbed or excreted by the body, eliminating the need for surgical removal of medical devices. researchgate.net The ability to tailor the degradation rates and mechanical properties of these polymers is crucial for their intended applications. gatech.edu

While direct research on the incorporation of this compound into biodegradable polymers for medical applications is not extensively documented in the provided results, its functional groups suggest potential utility. The hydroxyl groups could be used to form ester linkages, which are susceptible to hydrolysis, a key mechanism for biodegradation in many polyesters used in medicine. researchgate.net The allyl group offers a site for further modification or for creating crosslinked networks that can control the degradation rate and mechanical integrity of the polymer. The development of such biocompatible materials is an active area of research. mdpi.comgatech.edu

In the field of dentistry, adhesive resins are essential for the longevity of composite restorations. researchgate.net These adhesives must be biocompatible, as they come into contact with sensitive dental tissues. nih.gov Research in this area focuses on developing new resin systems that enhance bond strength and biocompatibility. researchgate.net

While the direct use of this compound in the specific dental adhesive formulations mentioned in the search results is not detailed, its chemical functionalities are relevant to this application. The development of biocompatible adhesives often involves multifunctional monomers to create a durable, crosslinked network. researchgate.netgoogle.com The hydroxyl groups of TMPME could potentially improve adhesion to dentin, while the allyl group could participate in the polymerization of the adhesive resin. The goal is to create a stable interface between the dental composite and the tooth structure. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of potential applications due to their high surface area and tunable structures. rsc.orgnih.gov The functionalization of the organic linkers used to build MOFs is a key strategy for tailoring their properties for specific applications, such as catalysis and gas storage. escholarship.org

The functional groups of this compound make it a potential candidate for modifying the organic linkers used in MOF synthesis. The hydroxyl and allyl groups could be used to introduce new functionalities into the MOF structure, potentially enhancing its performance in areas like flame retardancy or as a component in composite materials. mdpi.commdpi.com The ability to incorporate diverse functionalities into the MOF backbone is a significant area of research. escholarship.org

This compound is utilized as a reactive diluent in various formulations, including coatings, adhesives, and sealants. cymitquimica.com Its low viscosity and reactive nature make it a valuable component for reducing the viscosity of formulations while participating in the curing reaction to become part of the final polymer network. cymitquimica.comspecialchem.com This is particularly advantageous in high-solids or solvent-free systems.

In epoxy systems, for instance, reactive diluents are used to lower the viscosity of the resin, improving its workability and application properties. specialchem.comwikipedia.org TMPME, with its hydroxyl and allyl functionalities, can react into the polymer matrix, contributing to the final properties of the cured material, such as flexibility and adhesion. Its use in polyurethane and acrylic resin systems has also been explored, where it can act as a hydroxyl-functional monomer to enhance crosslinking and performance. pcimag.com

Table 2: Applications of this compound as a Reactive Diluent

| Application Area | Function | Benefits | Reference |

| Coatings, Adhesives, Sealants | Reactive Diluent | Reduces viscosity, participates in curing. | cymitquimica.com |

| Epoxy Resins | Reactive Diluent | Lowers viscosity, improves workability. | specialchem.comwikipedia.org |

| Polyurethane Resins | Crosslinker | Contributes to flexibility and adhesion. | |

| Automotive Coatings | Crosslinker | Enhances durability and chemical resistance. | |

| Silicone Chemistry | Crosslinker | Improves mechanical properties. |

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural and Reaction Monitoring

Spectroscopic methods are indispensable for the structural analysis of TMPME and for tracking its transformation during chemical reactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in the trimethylolpropane (B17298) monoallyl ether molecule. The FTIR spectrum of TMPME exhibits distinct absorption bands that confirm its molecular structure.

Key functional groups and their corresponding vibrational frequencies observed in the FTIR spectrum of TMPME include:

O-H Stretching: A broad and strong absorption band is typically observed in the region of 3650-3400 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups. This band's breadth is due to hydrogen bonding.

C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds in the alkyl and allyl groups are found in the 3100-2850 cm⁻¹ range. Specifically, the =C-H stretch of the allyl group appears between 3100-3020 cm⁻¹. libretexts.org

C=C Stretching: The presence of the allyl double bond is confirmed by a medium intensity peak in the 1680-1640 cm⁻¹ region. libretexts.org

C-O Stretching: The C-O stretching vibrations of the ether and alcohol functionalities give rise to strong bands in the 1260-1000 cm⁻¹ range.

During polymerization or other reactions involving TMPME, FTIR can be used to monitor the consumption of specific functional groups. For instance, in a polymerization reaction involving the allyl group, a decrease in the intensity of the C=C stretching band would be observed. Similarly, reactions involving the hydroxyl groups would lead to changes in the O-H stretching region.

Table 1: Characteristic FTIR Absorption Bands for Trimethylolpropane Monoallyl Ether

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3650 - 3400 | Strong, Broad |

| Alkyl C-H | Stretching | 2960 - 2850 | Medium to Strong |

| Allyl =C-H | Stretching | 3100 - 3020 | Medium |

| Alkene (C=C) | Stretching | 1680 - 1640 | Medium |

| Ether (C-O-C) | Stretching | 1150 - 1085 | Strong |

| Primary Alcohol (C-O) | Stretching | ~1050 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of this compound, allowing for the precise assignment of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectrum of TMPME shows distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used for structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the TMPME molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

The progress of reactions involving TMPME can be effectively monitored by ¹H and ¹³C NMR. For example, in a polymerization reaction utilizing the allyl group, the disappearance or reduction in the intensity of the signals corresponding to the vinyl protons and carbons would indicate the consumption of the monomer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃ (Ethyl) | ~0.8-0.9 | ~7-8 |

| CH₂ (Ethyl) | ~1.3-1.4 | ~23-24 |

| C(quaternary) | - | ~43-44 |

| CH₂OH | ~3.4-3.6 | ~63-64 |

| CH₂-O-Allyl | ~3.3-3.5 | ~72-73 |

| O-CH₂-Allyl | ~3.9-4.0 | ~70-71 |

| =CH (Allyl) | ~5.8-6.0 | ~134-135 |

| =CH₂ (Allyl) | ~5.1-5.3 | ~116-117 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly based on solvent and experimental conditions.

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are essential for separating and quantifying the components of a TMPME sample, including impurities and the distribution of oligomers or polymers.

Gas Chromatography (GC) for Impurity Profiling

Gas chromatography (GC) is a primary technique for assessing the purity of this compound and for identifying and quantifying volatile impurities. thermofisher.com The compound and its potential impurities, such as trimethylolpropane, trimethylolpropane diallyl ether, and trimethylolpropane triallyl ether, are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

A typical GC analysis involves injecting a vaporized sample into a capillary column. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides not only quantitative data but also structural information for the identification of unknown impurities. nih.gov The purity of TMPME is often specified with a minimum monoallyl ether content (e.g., ≥98.0%) and maximum limits for diallyl (e.g., ≤1.0%) and triallyl (e.g., ≤0.1%) ether impurities.

Table 3: Typical GC Parameters for TMPME Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., cyanopropylphenyl-based) restek.com |

| Injector Temperature | 250 °C thermofisher.com |

| Oven Program | Temperature gradient (e.g., 50 °C to 320 °C at 20 °C/min) thermofisher.com |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Stability and Product Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing the stability of TMPME and assessing the composition of reaction products, particularly for less volatile or thermally sensitive compounds. For instance, HPLC can be used to monitor the formation of peroxides, which can occur during the storage of allyl ethers. perstorp.com

In the context of product assessment, HPLC can separate unreacted TMPME from oligomers and polymer products. Different HPLC modes, such as reversed-phase or normal-phase chromatography, can be employed depending on the polarity of the analytes. A UV detector is commonly used if the compounds have a chromophore, or a refractive index (RI) detector can be used for more universal detection.

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is used as a monomer or a comonomer in polymerization reactions, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of the resulting polymers. paint.orgresearchgate.netpaint.org

This technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules. wikipedia.org The output is a chromatogram that provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netyoutube.com GPC is crucial for understanding how polymerization conditions affect the final polymer properties. lcms.cz The choice of solvent (mobile phase) is critical and depends on the solubility of the polymer. researchgate.net For many industrial polymers, an organic solvent is used, hence the term gel permeation chromatography. wikipedia.org

Table 4: Key Parameters Obtained from GPC Analysis of Polymers

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards larger molecules. | Relates to properties like strength and toughness. |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A value of 1 indicates a monodisperse sample. |

Thermal Analysis for Material Properties

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For polymers derived from or incorporating this compound, these methods provide insights into their processing parameters and end-use performance.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature and Curing Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. torontech.com This allows for the determination of key thermal events such as the glass transition temperature (Tg) and the exothermic or endothermic processes associated with curing. torontech.comresearchgate.net

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For systems incorporating TMPME, DSC can be used to determine the Tg of the resulting cured polymers. For instance, in blends of poly(butylene terephthalate) (PBT) and poly(ethylene terephthalate) (PET), a single Tg for the blends indicates miscibility in the amorphous phase. researchgate.net The introduction of flexible ether bond structures, similar to the one in TMPME, has been shown to decrease the glass transition temperature of aramid copolymers, as confirmed by DSC analysis. rsc.org

DSC is also instrumental in studying the curing behavior of resins. The technique can identify the onset and peak temperatures of curing reactions, which are typically observed as exothermic peaks on the DSC curve. researchgate.netresearchgate.net This information is vital for optimizing curing cycles in industrial applications. For example, DSC studies on cycloaliphatic epoxy resins show that the presence of hydroxyl groups, such as those in TMPME, can influence the curing reactivity. researchgate.net The reactivity of different epoxy systems can be directly compared by observing their exothermic starting temperatures in DSC scans. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and degradation profile of materials. researchgate.net

The thermal stability of polymers derived from TMPME is a key performance indicator. TGA can pinpoint the onset temperature of decomposition, which signifies the upper-temperature limit for the material's application. cymitquimica.com Studies on trimethylolpropane trioleate (TMPTO) have utilized TGA to evaluate the effectiveness of different antioxidants in improving thermal stability. researchgate.net Similarly, the thermal stability of polymers incorporating TMPME can be assessed. For example, research on poly(methylmethacrylate) (B3431434) (PMMA) nanocomposites showed that the incorporation of nanoparticles could decrease the thermal stability of the polymer. researchgate.net

The degradation profile obtained from a TGA curve provides information about the mechanism of decomposition. The degradation of polymers like those based on trimethylolpropane triacrylate (TMPTA) can occur through different mechanisms, such as chain end scission or random chain scission, at different temperatures. researchgate.net TGA, often coupled with other analytical techniques, helps in understanding these complex degradation pathways.

Rheological and Mechanical Characterization

The rheological and mechanical properties of polymers are critical for their application, defining how they flow and deform under stress. For materials incorporating TMPME, these characteristics are key to their performance in coatings, adhesives, and other applications. cymitquimica.com

Viscosity Measurements

Viscosity is a measure of a fluid's resistance to flow. For TMPME, which is a viscous liquid, its viscosity is an important parameter for handling and formulation. perstorp.comsigmaaldrich.com The typical viscosity of this compound is around 170 mPa·s at 20°C. perstorp.com

The incorporation of TMPME into polymer formulations can influence the viscosity of the final product. For instance, in alkyd resins, modifying a styrene-acrylic backbone with TMPME results in a lower viscosity compared to modifications with other hydroxyl-functional monomers. pcimag.com This viscosity reduction is attributed to the ethyl group from TMPME acting as a "built-in" solvent and exhibiting a plasticizing effect. pcimag.com Mathematical models have been developed to predict the kinematic viscosities of mixtures like oleic-based trimethylolpropane esters based on the functional groups present. mdpi.com

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Crosslink Density

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. tainstruments.com It measures the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, as a function of temperature, time, or frequency. uc.edunih.gov The ratio of the loss modulus to the storage modulus gives the tan delta (tan δ), which is a measure of damping or energy dissipation. tainstruments.com

DMA is significantly more sensitive than DSC in detecting thermal transitions, including the glass transition temperature (Tg), which appears as a peak in the tan δ curve. youtube.com For polymers incorporating TMPME, DMA can provide detailed information about their molecular structure and performance. For example, in miscible PBT/PET blends, DMA results, including the loss modulus and tan δ, show a single peak, confirming the DSC findings. researchgate.net

The storage modulus in the rubbery plateau region, above the glass transition, can be used to estimate the crosslink density of thermoset polymers. dtic.mil For UV-crosslinked adhesives, an increase in crosslink density upon UV exposure leads to a higher storage modulus at lower frequencies. mdpi.com This principle can be applied to systems crosslinked with TMPME to evaluate the efficiency of the crosslinking reaction and its impact on the material's stiffness. mdpi.com

Evaluation of Mechanical Properties (e.g., Hardness, Impact Strength, Flexibility)

The mechanical properties of a polymer determine its suitability for various applications. The incorporation of TMPME can influence these properties.

Hardness: In copolymers, the hardness can be comparable even when different functional monomers are used, though other properties like pot life may differ. pcimag.com

Impact Strength and Flexibility: The introduction of TMPME is suggested to enhance flexibility due to its aliphatic substituent. pcimag.com The flexibility of a polymer is a desirable characteristic in many industrial processes. researchgate.net Research on aramid films has shown that incorporating ether bonds can improve flexibility and tensile strength. rsc.org The structure of comonomers can be tuned to control both mechanical properties and degradation rates in biodegradable elastomers. nih.gov

Tensile Strength: In PBT/PET blends, PET generally exhibits higher tensile strength than PBT. researchgate.net The composition of a blend significantly impacts its mechanical performance.

Below is a data table summarizing the typical mechanical properties that can be evaluated for polymers containing TMPME, based on findings from related polymer systems.

| Mechanical Property | Influencing Factors | Analytical Method | Typical Observation |

| Hardness | Monomer type, crosslink density | Indentation Hardness Testing | Can be comparable across different copolymer formulations. pcimag.com |

| Flexibility | Monomer structure (e.g., aliphatic chains, ether linkages) | Tensile Testing (Elongation at Break) | Introduction of flexible monomers like TMPME can increase flexibility. rsc.orgpcimag.com |

| Impact Strength | Polymer blend composition | Impact Testing (e.g., Izod, Charpy) | Can be lower in more rigid polymers like PET compared to PBT. researchgate.net |

| Tensile Strength | Polymer composition and structure | Tensile Testing | Varies significantly with the type of polymer and blend ratio. researchgate.netnih.gov |

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction pathways of molecules like TMPME. mdpi.com These methods allow for the detailed examination of potential energy surfaces, the identification of transition states, and the calculation of activation energies for various competing reactions. researchgate.net

For TMPME, several reaction pathways can be computationally explored. A key area of investigation is the reactivity of the allyl group. Studies on similar allyl ether systems suggest that radical-mediated cyclization (RMC) can be a significant reaction pathway, alongside the expected free-radical addition (FRA) polymerization. nih.govacs.org DFT calculations can model the hydrogen abstraction from the allylic position, which initiates the RMC mechanism, and compare its energetic favorability to the direct radical addition to the double bond. nih.gov

Furthermore, the presence of two hydroxyl groups introduces the possibility of side reactions, such as esterification or etherification, depending on the reaction conditions. Quantum chemical calculations can help to predict the likelihood of these reactions by determining their activation barriers and reaction energies. The insights gained from these calculations are invaluable for optimizing reaction conditions to favor desired polymerization pathways and minimize the formation of unwanted byproducts.

Illustrative Data Table: Calculated Activation Energies for Competing Reaction Pathways of TMPME

| Reaction Pathway | Initiator/Catalyst | Calculated Activation Energy (kcal/mol) | Computational Method |

| Free-Radical Addition (FRA) to Allyl Group | Peroxide Initiator | 15.2 | DFT (B3LYP/6-31G) |

| Hydrogen Abstraction (RMC Initiation) | Peroxide Initiator | 12.8 | DFT (B3LYP/6-31G) |

| Acid-Catalyzed Etherification (Intermolecular) | H+ | 25.5 | DFT (B3LYP/6-31G) |

| Esterification with Acrylic Acid | None | 35.1 | DFT (B3LYP/6-31G) |

This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Simulation of Polymerization Systems

Molecular modeling and simulation techniques, such as molecular dynamics (MD), provide a means to study the dynamic behavior of TMPME in polymerization systems at an atomistic level. youtube.com These simulations can offer insights into the conformational preferences of the monomer, its diffusion in a reaction medium, and the evolution of polymer chain architecture.

In a simulated polymerization of TMPME, either as a homopolymer or a copolymer, MD can track the trajectories of individual atoms and molecules over time. This allows for the observation of key events such as the approach of a radical to the allyl group, the formation of new covalent bonds, and the subsequent growth of polymer chains. By analyzing these simulations, properties such as the rate of polymerization, the degree of conversion, and the molecular weight distribution can be estimated. cam.ac.uk

The trifunctional nature of TMPME, with its potential for both chain growth via the allyl group and step-growth or branching via the hydroxyl groups, makes its polymerization behavior particularly interesting to model. pcimag.com Simulations can help to understand how the interplay between these different polymerization mechanisms influences the final polymer structure, for instance, whether it forms linear chains, branched polymers, or cross-linked networks. nih.gov

Interactive Data Table: Simulated Properties of a TMPME Copolymerization System

This table presents hypothetical data for illustrative purposes.

Computational Prediction of Chemical Reactivity and Selectivity

Computational methods can be employed to predict the chemical reactivity and selectivity of the different functional groups within the TMPME molecule. rsc.org Reactivity descriptors, derived from quantum chemical calculations, can quantify the propensity of the allyl double bond and the hydroxyl groups to participate in various reactions. researchgate.net

For instance, Fukui functions and local softness indices can be calculated to identify the most nucleophilic and electrophilic sites within the molecule. This information is crucial for predicting the regioselectivity of reactions, such as the addition of a radical to the allyl group. rsc.org Similarly, calculating the bond dissociation energy of the allylic C-H bonds can provide a quantitative measure of their susceptibility to hydrogen abstraction, which is the initiating step of the RMC pathway. acs.org

These predictive models can be extended to understand how the reactivity of one functional group is influenced by the presence of the others. For example, the electron-withdrawing or -donating nature of the ether and hydroxyl groups can affect the electron density of the allyl double bond, thereby modulating its reactivity. unimelb.edu.au Such computational insights are invaluable for designing synthetic strategies that exploit the unique reactivity of TMPME. beilstein-journals.org

Illustrative Data Table: Predicted Reactivity Indices for TMPME Functional Groups

| Functional Group | Atomic Site | Fukui Function (f0) | Local Softness (s0) | Predicted Reactivity |

| Allyl Double Bond | C1 (Terminal) | 0.25 | 0.18 | High for Radical Addition |

| Allyl Double Bond | C2 | 0.15 | 0.11 | Moderate for Radical Addition |

| Allylic C-H | C3 | 0.08 | 0.06 | Prone to Hydrogen Abstraction |

| Hydroxyl Group | O1 | 0.35 | 0.25 | High for Nucleophilic Attack |

| Hydroxyl Group | O2 | 0.34 | 0.24 | High for Nucleophilic Attack |

This table presents hypothetical data for illustrative purposes.

Theoretical Frameworks for Polymer Network Formation

The formation of polymer networks involving TMPME can be described and predicted using various theoretical frameworks. jsums.edu These models, often based on statistical mechanics or kinetic rate equations, can relate the initial monomer concentrations and reactivities to the macroscopic properties of the resulting network, such as the gel point, cross-link density, and mechanical modulus. arxiv.orgresearchgate.net

Due to its dual functionality, TMPME can be incorporated into polymer networks in several ways. It can act as a chain-extender through the reaction of its hydroxyl groups in polyurethane or polyester (B1180765) systems, with the allyl group available for subsequent cross-linking. Alternatively, it can be copolymerized with other monomers via its allyl group, with the hydroxyl groups providing sites for post-polymerization modification or hydrogen bonding interactions. rsc.org

Theoretical models can be used to simulate the evolution of the polymer network structure as the polymerization reaction proceeds. cam.ac.uk For example, Monte Carlo simulations can be employed to model the random process of bond formation, allowing for the prediction of network topology, including the formation of cycles and the distribution of elastically active chains. arxiv.org These theoretical predictions are essential for understanding the structure-property relationships in TMPME-based polymer networks and for designing materials with specific mechanical and thermal properties. researchgate.net

Interactive Data Table: Predicted Structural Properties of a TMPME-Containing Polymer Network

This table presents hypothetical data for illustrative purposes.

Biological Activity and Environmental Fate Research

Investigations into Antimicrobial Properties

The inherent chemical structure of trimethylolpropane (B17298) monoallyl ether, particularly the presence of the allyl group, has led to investigations into its potential antimicrobial properties. While direct studies on the antimicrobial activity of pure TMPME are limited, research has focused on the antimicrobial efficacy of polymers and materials that incorporate TMPME as a monomer or crosslinking agent.

The incorporation of various antimicrobial agents into polymer matrices has been a significant area of research. For instance, studies have shown that adding nanoparticles like copper oxide (CuO) and titanium dioxide (TiO2) to polymethyl methacrylate (B99206) (PMMA) resins can impart significant antimicrobial activity against various bacterial and fungal strains, including Streptococcus mutans, S. salivarius, S. sanguis, and Candida species. nih.govresearchgate.netnih.gov This approach of creating antimicrobial polymers offers a preventive solution to inhibit microbial growth and could be a potential application area for polymers derived from TMPME. mdpi.com The development of such antimicrobial polymers is seen as a promising strategy to combat the spread of infectious diseases. mdpi.commdpi.com

Cytotoxicity Assessment Methodologies and Mechanisms

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a significant percentage of reports from companies to the European Chemicals Agency (ECHA) indicate that trimethylolpropane monoallyl ether may cause skin irritation, serious eye irritation, and respiratory irritation. nih.gov However, it is also noted that a portion of the reports indicate the chemical does not meet the GHS hazard criteria. nih.gov This variability in reported hazards can depend on factors such as impurities and additives. nih.gov

In vitro studies are a primary methodology for assessing cytotoxicity. While specific in vitro cytotoxicity studies on TMPME are not extensively detailed in the provided results, the general approach involves exposing specific cell lines to the compound and observing its effects on cell viability and proliferation. The oral toxicity in rats for trimethylolpropane diallyl ether, a related compound, has been reported with an LD50 of 6500mg/kg. gelest.com

Role as a Reagent in Enzyme Studies and Biochemical Assays

This compound serves as a reagent in various biochemical applications, including enzyme studies. Its bifunctional nature, with both a reactive allyl group and hydroxyl groups, allows it to be used as a building block in the synthesis of more complex molecules for biochemical assays.

The hydroxyl groups can participate in hydrogen bonding and other molecular interactions, while the allyl group's double bond provides a site for further chemical modifications. This versatility makes TMPME a useful intermediate in creating specific substrates or probes for enzymatic reactions. For example, the reactivity of the hydroxyl group has been evaluated by its reaction with fatty acids in an effort to produce high-solids resins with an acrylic backbone. pcimag.com

Studies on Enzyme-Mediated Degradation of Derived Materials

Research into the environmental fate of materials derived from this compound includes studies on their potential for enzyme-mediated degradation. The biodegradability of polymers is a crucial factor in assessing their environmental impact.

Enzymatic synthesis and degradation are key areas of green chemistry. For instance, lipases are enzymes that have been successfully used in the synthesis of biolubricants from trimethylolpropane and fatty acid methyl esters derived from waste edible oil. ijcce.ac.ir This process yields monoesters, diesters, and triesters of trimethylolpropane. ijcce.ac.ir The resulting biolubricants have shown favorable biodegradability. ijcce.ac.ir This suggests that polymers and esters derived from TMPME could also be susceptible to enzymatic degradation, which would be a positive attribute in terms of their environmental lifecycle.

Research on Sustainable Synthesis and Environmental Impact Mitigation

Efforts to develop more sustainable chemical processes have also touched upon the synthesis of trimethylolpropane and its derivatives. The goal is to create environmentally benign routes for the production of these important industrial chemicals.

One approach involves the use of biotechnology. For example, research has demonstrated the potential for the sustainable synthesis of trimethylolpropane from renewable resources through an integrated process of biotechnology and chemical reactions. researchgate.net This includes the biotransformation of substrates using microorganisms. researchgate.net

The traditional synthesis of trimethylolpropane allyl ethers can involve processes with high-pressure requirements and the use of catalysts that may have environmental drawbacks. google.comgoogle.com Research into alternative synthesis methods aims to improve yield and purity while reducing production costs and environmental impact. google.com For example, methods utilizing phase transfer catalysts like PEG-6000 have been developed to create a more efficient and industrially scalable process. google.com

The environmental impact of TMPME is also considered in terms of its potential to form peroxides upon exposure to air and oxygen, which necessitates proper storage and handling procedures. scribd.com

Comparative Analysis and Structure Property Relationship Studies

Differentiation from Trimethylolpropane (B17298) Diallyl and Triallyl Ethers

Trimethylolpropane can be etherified with one, two, or all three of its hydroxyl groups to yield mono-, di-, and triallyl ethers, respectively. The degree of allylation significantly alters the molecule's properties and subsequent performance in polymer applications. The primary distinctions lie in their functionality, molecular weight, and physical properties such as viscosity and hydroxyl value.

The synthesis of these ethers often results in a mixture, and purification is necessary to isolate the desired product. For instance, a typical synthesis might yield a mixture with a low concentration of the monoallyl ether. Commercial grades of these ethers are available with specified purity levels. For example, a commercial grade of trimethylolpropane diallyl ether (TMPDE) may contain a minimum of 90% diallyl ether, with the remainder being monoallyl and triallyl ethers. perstorp.com In contrast, high-purity TMPME is also available, with a minimum monoallyl ether content of 98.0%. perstorp.com

The presence of a different number of allyl and hydroxyl groups directly impacts their reactivity and the types of polymer structures they can form. TMPME, with one allyl group and two hydroxyl groups, can act as a chain extender or a crosslinker through its different reactive sites. In contrast, TMPDE has two allyl groups and one hydroxyl group, making it a more potent crosslinking agent through radical polymerization of the allyl groups. chemicalbull.comsigmaaldrich.com Trimethylolpropane triallyl ether, with three allyl groups and no hydroxyl functionality, acts purely as a crosslinking monomer.

| Property | Trimethylolpropane Monoallyl Ether (TMPME) | Trimethylolpropane Diallyl Ether (TMPDE) | Trimethylolpropane Triallyl Ether |

|---|---|---|---|

| CAS Number | 682-11-1 nih.gov | 682-09-7 perstorp.com | 682-08-6 |

| Molecular Formula | C₉H₁₈O₃ nih.gov | C₁₂H₂₂O₃ polyaspartic-resin.com | C₁₅H₂₆O₃ |

| Molecular Weight (g/mol) | 174.24 nih.gov | 214.30 sigmaaldrich.com | 254.38 |

| Number of Allyl Groups | 1 | 2 | 3 |

| Number of Hydroxyl Groups | 2 | 1 | 0 |

| Typical Hydroxyl Number (mg KOH/g) | ~640 perstorp.com | ~265 perstorp.com | 0 |

| Typical Viscosity at 20-25°C (mPas) | 170 (at 20°C) perstorp.com | 20 (at 23°C) perstorp.com | Lower than TMPDE |

Impact of Allyl Group Functionality on Polymerization and Crosslinking Efficiency

The allyl group (CH₂=CH-CH₂-) in TMPME and its counterparts plays a crucial role in polymerization, although its reactivity in radical polymerization is generally lower than that of vinyl or acrylate (B77674) monomers. pcimag.comresearchgate.net This reduced reactivity is due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, less reactive radical. researchgate.net Despite this, the allyl group readily participates in various polymerization and crosslinking reactions, especially in thiol-ene "click" chemistry and in combination with other monomers. nih.govwestmont.edu

In systems where TMPME is a comonomer, its single allyl group can be fully incorporated into the polymer backbone under appropriate conditions. pcimag.com The efficiency of its participation in crosslinking is dependent on the polymerization method and the other reactive species present. For example, in polyurethane systems, the primary reaction involves the hydroxyl groups with isocyanates, while the allyl group remains available for subsequent crosslinking, for instance, through UV curing or reaction with thiols.

Increasing the number of allyl groups from one (in TMPME) to two (in TMPDE) significantly enhances the crosslinking density of the resulting polymer network. nih.gov This leads to materials with higher rigidity and thermal stability. The choice between TMPME, TMPDE, or their mixtures allows for precise control over the crosslink density and, consequently, the mechanical properties of the final polymer.

Correlations between Molecular Structure and Material Performance

The unique trifunctional structure of TMPME, with its combination of a polymerizable allyl group and two reactive hydroxyl groups, directly influences the performance of materials it is incorporated into.

In Polyurethane Coatings: The hydroxyl groups of TMPME react with isocyanates to form urethane (B1682113) linkages, integrating the monomer into the polymer backbone. The pendant allyl group can then be used for further crosslinking, leading to improved coating properties such as scratch and chemical resistance. The aliphatic nature of the TMPME backbone can also impart greater flexibility to the coating compared to more rigid aromatic monomers. pcimag.com